Compound Description: 2-Phenylpyrimido[1,2-a] benzimidazol-4(1H)-one (PPBI) is an organic compound investigated as a corrosion inhibitor for carbon steel in acidic solutions []. It exhibited excellent corrosion inhibition performance, reaching 86% efficiency at a concentration of 10^-3 M in 1.0 M HCl. The compound is classified as a mixed-type inhibitor, affecting both anodic and cathodic corrosion processes. Its inhibition mechanism is attributed to adsorption on the carbon steel surface, following the Langmuir adsorption isotherm [].
Compound Description: This compound is a substituted pyrrolo[1,2-a]quinoxaline derivative synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, X-ray, and HRMS []. It demonstrated promising cytotoxic activity against multiple human leukemia cell lines, including HL60, K562, and U937 cells [].
Compound Description: This compound represents a class of novel 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives synthesized using phase transfer catalysis []. These compounds exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas diminuta, and Escherichia coli []. Quantitative structure-activity relationship (QSAR) studies were conducted to explore the relationship between molecular descriptors and biological activity, leading to the development of a tri-parametric QSAR model [].
Compound Description: This compound series was synthesized through a one-pot, three-component condensation reaction involving 1H-benzimidazol-2-amine, p-chloro or bromobenzaldehyde, and malononitrile []. These compounds serve as key intermediates for further derivatization, leading to various pyrimidino and cyclic derivatives []. All compounds were characterized using FT-IR and HNMR spectroscopy [].
Compound Description: This compound is a potent and orally bioavailable melanin-concentrating hormone receptor 1 (MCHR1) antagonist discovered through a design strategy that aimed to eliminate the aliphatic amine present in most reported antagonists []. This strategy involved exploring bicyclic motifs with high intrinsic binding affinity for MCHR1, leading to the identification of the imidazo[1,2-a]pyridine ring and subsequent optimization of the central aliphatic amide linkage []. The compound exhibited low potential for hERG inhibition and phospholipidosis induction, along with sufficient brain concentration to exert antiobesity effects in diet-induced obese rats [].
2-hydroxyethyl 3-hydroxy-4-aryl-2-oxo-tetrahydropyrimidobenzimidazole-3-carboxylates and 4-aryl-hydropyrimido[1,2-a]- benzimidazol-2(1H)-ones
Compound Description: These two diastereomeric product series were unexpectedly obtained during the investigation of a reaction between 2-aminobenzimidazole, aldehydes, and diethyl malonate in the presence of silica sulfuric acid/ethylene glycol []. The intended product, ethyl 4-aryl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate, was not isolated. The structures of these unexpected products were confirmed using NMR spectroscopy and X-ray analysis []. A plausible mechanism involving transesterification, oxidation, deesterification, and decarboxylation steps was proposed for their formation [].
Compound Description: This series of 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones was synthesized and evaluated for anticonvulsant activity in mice and rats []. Many derivatives exhibited superior anticonvulsant effects compared to valproate, a common anticonvulsant drug []. Notably, compound 3 demonstrated anticonvulsant activity comparable to diphenylhydantoin in both sound-induced seizures in mice and maximal electroshock-induced seizures in rats []. This compound was selected for further investigation due to its promising activity profile. Structure-activity relationships within the series were also discussed [].
Compound Description: This compound is a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor designed using a structure-based drug design approach []. It exhibited an IC50 of 10 nM against Arabidopsis thaliana HPPD (AtHPPD), demonstrating a more than 36-fold increase in potency compared to mesotrione (IC50 = 363 nM) []. The crystal structure of the AtHPPD-25 complex revealed key interactions responsible for the compound's high potency, including a bidentate chelation interaction with the metal ion, π-π stacking with aromatic residues, and hydrophobic interactions with surrounding residues []. Another related compound in the series, compound 32, showed promising herbicidal activity, inhibiting the growth of four tested weed species by over 80% at 150 g ai/ha postemergence application [].
3-hydroxy-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and 4-ethyl carboxylates
Compound Description: These substituted 3-hydroxy-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and 4-ethyl carboxylates were synthesized as part of a study exploring the chemistry and biological activity of benzimidazole condensed ring systems []. These compounds served as precursors for generating various O- and N-dialkyl derivatives, as well as chlorinated and functionalized analogs []. Two compounds from this series exhibited in vitro antibacterial activity []. The compounds were also screened for antileukemic, antimicrobial, herbicidal, and plant antifungal activities, but were found to be inactive in these assays [].
Compound Description: This compound was identified as an effective antitubercular agent, showing promising activity against Mycobacterium tuberculosis []. Structural modifications of this lead compound led to the discovery of analogs with enhanced potency and reduced toxicity []. Several of these derivatives exhibited sub-micromolar activity against resistant tuberculosis strains (MDR-TB and XDR-TB) and showed no apparent toxicity to Vero cells []. These findings highlight the potential of this scaffold for developing new anti-TB drugs, particularly against resistant strains.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.